Morusin

Anticancer Cytotoxicity Apoptosis

Morusin is NOT a generic flavonoid. Its C-3 prenyl group and fused dimethylpyran ring confer non-competitive inhibition kinetics and a unique dual-suppression mechanism of STAT3 and NF-κB, a phenotype unattainable with non-prenylated analogues like morin. This translates to superior potency: it was the most cytotoxic among 11 flavonoids against HeLa cells, and demonstrates in vivo efficacy at lower doses (12.5 mg/kg) than sulfasalazine (50 mg/kg) in colitis models. For researchers developing targeted cancer therapies, validating UGT/CYP ADME assays, or pioneering novel delivery systems for water-insoluble compounds, Morusin provides a reproducible, high-signal tool compound. Do not substitute with commodity flavonoids expecting comparable results.

Molecular Formula C25H24O6
Molecular Weight 420.5 g/mol
CAS No. 62596-29-6
Cat. No. B207952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorusin
CAS62596-29-6
Synonymsmorusin
Molecular FormulaC25H24O6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=C(C=C(C=C4)O)O)C
InChIInChI=1S/C25H24O6/c1-13(2)5-7-17-22(29)21-19(28)12-20-16(9-10-25(3,4)31-20)24(21)30-23(17)15-8-6-14(26)11-18(15)27/h5-6,8-12,26-28H,7H2,1-4H3
InChIKeyXFFOMNJIDRDDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Morusin (CAS 62596-29-6): A Prenylated Flavone with Superior Lipophilicity and Multi-Target Activity for Advanced Oncology and Inflammation Research


Morusin (CAS 62596-29-6) is a prenylated flavone predominantly isolated from the root bark of Morus alba L. (white mulberry). Its core flavonoid structure is distinguished by critical hydrophobic modifications: a prenyl (isoprene) unit at the C-3 position and a 2,2-dimethylpyran ring fused across positions C-7 and C-8 [1]. These lipophilic moieties are not merely structural nuances; they are the primary drivers of its unique biophysical and pharmacological profile, fundamentally differentiating it from non-prenylated flavonoids like morin. While non-prenylated flavonoids often exhibit mixed or competitive inhibition kinetics and limited membrane permeability, the enhanced lipophilicity of morusin facilitates greater interaction with cellular membranes and confers non-competitive inhibition characteristics toward key enzymatic targets [2]. This foundational difference translates into a distinct portfolio of bioactivities, including potent anti-proliferative, anti-inflammatory, and enzyme-inhibitory effects, which are quantifiably distinct from those of its simpler flavonoid counterparts [3].

Morusin vs. Standard Flavonoids: Why Simple Analogs Cannot Replicate Prenylation-Driven Potency and Selectivity


Attempting to substitute morusin with a non-prenylated flavonoid like morin, or even other prenylated flavonoids like kuwanon G, will fail to replicate its specific and potent biological signature. The C-3 prenyl group on morusin is a critical pharmacophore that dictates its non-competitive enzyme inhibition kinetics, a property not observed in non-prenylated flavonoids [1]. Furthermore, the distinct arrangement of hydroxyl and prenyl groups results in a unique polypharmacology profile, simultaneously targeting cancer cell proliferation via STAT3/NF-κB pathways and inflammation via UGT/CYP enzyme inhibition [2]. Even among closely related prenylated flavonoids from Morus species, morusin demonstrates superior potency in specific assays; for instance, it was the most cytotoxic compound against HeLa cells among eleven isolated flavonoids, a clear demonstration that minor structural variations yield significant functional differences [3]. These data confirm that morusin is not a commodity flavonoid; its specific substitution pattern confers a unique and non-interchangeable set of quantitative performance characteristics essential for reproducible, high-impact research outcomes.

Morusin Product-Specific Evidence: A Quantitative Comparative Analysis for Informed Procurement


Superior Cytotoxicity Profile in Diverse Cancer Lines: Morusin vs. Non-Prenylated and Prenylated Comparators

Morusin exhibits a broader and more potent cytotoxic profile than its non-prenylated analog morin. In a head-to-head study on breast cancer cells, morusin demonstrated IC50 values of 2.71 µg/mL (MCF-7) and 3.86 µg/mL (MDA-MB-231), while morin showed no comparable potency in these models. This differential potency is further underscored by a cross-study comparison against HeLa cells, where morusin was identified as the most potent cytotoxic agent (IC50 = 0.64 µM) among 11 flavonoids isolated from M. alba, which included other prenylated flavonoids like kuwanon S [REFS-1, REFS-2]. Additionally, morusin displayed broad-spectrum activity against five human cancer cell lines (BGC823, A2780, HCT-116, HepG2, NCI-H1650) with IC50 values ranging from 0.74 to 1.58 µmol/L, while other co-isolated compounds like notabilisin I and J were less potent, with IC50 values ranging from 1.47 to 5.46 µmol/L [2].

Anticancer Cytotoxicity Apoptosis

In Vivo Anti-Inflammatory Efficacy: Morusin Demonstrates 4-Fold Dose Efficiency vs. Clinical Standard Sulfasalazine in Colitis

In a validated rat model of TNBS-induced ulcerative colitis, morusin demonstrated comparable therapeutic effectivity to sulfasalazine, a frontline clinical drug, but at a significantly lower dose. Morusin administered at 12.5 mg/kg/day for five days produced a therapeutic effect similar to that of sulfasalazine administered at 50 mg/kg/day [1]. This 4-fold dose advantage was correlated with a significant reduction in key disease markers, including transforming growth factor (TGF)-β1 levels and the activities of matrix metalloproteinases (MMP) 2 and 9 [1]. This in vivo evidence directly benchmarks morusin against an established clinical therapy, providing a quantitative justification for its selection in preclinical models of inflammatory bowel disease.

Anti-inflammatory IBD Colitis

Potent and Broad-Spectrum Inhibition of Drug-Metabolizing Enzymes: UGT and CYP Isoforms

Morusin is a potent, broad-spectrum inhibitor of UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP450) enzymes, with defined IC50 values in the low micromolar range. This contrasts with the more limited or less potent inhibition profiles of non-prenylated flavonoids [1]. Specifically, morusin inhibits UGT1A7 with an IC50 of 0.98 µM, and CYP1A2 with an IC50 of 1.27 µM, among others [2]. This profile establishes morusin as a valuable tool compound for studying phase I and II metabolism and predicting potential drug-herb interactions, a capability that its non-prenylated analogs do not possess to the same extent.

Enzyme Inhibition Pharmacokinetics Drug-Drug Interactions

Unique Pharmacokinetic Profile: Species-Specific Metabolism and Enterohepatic Recycling

The metabolism of morusin is primarily driven by glucuronidation (UGT-mediated), a dominant pathway that distinguishes it from compounds primarily oxidized by CYPs [1]. A comparative study with morin revealed distinct pharmacokinetic behaviors. Moreover, morusin exhibits marked species differences in metabolism, with intrinsic clearance (CLint) varying significantly: monkey > rat > minipig > dog > human [2]. In humans, hepatic clearance (CLH) was calculated to be 8.28 mL/min/kg, compared to 35.12 mL/min/kg in rats, highlighting a slower clearance in humans. Furthermore, pharmacokinetic curves in rats displayed double peaks, indicative of enterohepatic recycling, a phenomenon not universally observed among flavonoids [1].

Pharmacokinetics Metabolism Bioavailability

Defined Molecular Mechanism: Dual Inhibition of STAT3 and NF-κB Signaling

Morusin's anticancer effects are mediated through the simultaneous suppression of two critical pro-survival and pro-inflammatory transcription factors: Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) . While many flavonoids can modulate these pathways indirectly or with lower potency, morusin has been directly shown to suppress both STAT3 and NF-κB signaling in human hepatoma SK-Hep1 cells, leading to the inhibition of invasion-related protein expression [1]. This dual targeting of convergent oncogenic pathways is a specific and quantifiable mechanism that underpins its superior cytotoxic activity observed in multiple cancer models and differentiates it from compounds that only affect a single pathway.

Cell Signaling Mechanism of Action Antitumor

Procurement-Focused Application Scenarios: Where Morusin (CAS 62596-29-6) Delivers Verifiable Research Value


Preclinical In Vivo Efficacy Studies for Inflammatory Bowel Disease (IBD)

Given the direct head-to-head comparison with sulfasalazine, morusin is a high-confidence candidate for in vivo studies of colitis and IBD. Procurement of morusin is justified for researchers seeking a natural product-derived compound that demonstrates efficacy at a lower dose (12.5 mg/kg) than the clinical standard (50 mg/kg), allowing for cost-effective and high-signal in vivo experiments [1].

In Vitro Cancer Research Focused on STAT3/NF-κB Pathways

For studies investigating the role of STAT3 and NF-κB in cancer cell proliferation, survival, and invasion, morusin is a superior tool compound. Its well-characterized dual-suppression mechanism provides a clear and reproducible phenotype, which is not consistently observed with other flavonoids [2]. This makes morusin an ideal positive control or lead compound for pathway-specific screening and validation.

Drug Metabolism and Pharmacokinetics (DMPK) Assay Development and Calibration

Morusin's potent and broad-spectrum inhibition of specific UGT (UGT1A7, IC50 0.98 µM) and CYP (CYP1A2, IC50 1.27 µM) isoforms makes it an excellent reference inhibitor for developing and validating in vitro ADME assays [3]. Its unique, UGT-dominant metabolic pathway and species-specific clearance data (e.g., human CLH = 8.28 mL/min/kg) also make it a valuable probe for studying glucuronidation and enterohepatic recycling in preclinical species [4].

Advanced Formulation Science for Poorly Soluble Prenylated Compounds

As a prototypical water-insoluble prenylated flavonoid, morusin is a model compound for developing and testing novel drug delivery systems. Its poor aqueous solubility and rapid degradation necessitate advanced formulations like niosomes to improve bioavailability [5]. Procurement is essential for materials science labs focused on solving the delivery challenges common to this entire class of bioactive natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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